Edronax

Catalog No.
S726243
CAS No.
93851-87-7
M.F
C20H27NO6S
M. Wt
409.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Edronax

CAS Number

93851-87-7

Product Name

Edronax

IUPAC Name

2-[(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid

Molecular Formula

C20H27NO6S

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)

InChI Key

CGTZMJIMMUNLQD-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O

Edronax, also known by its generic name reboxetine, is a medication primarily used to treat major depressive disorder (MDD) in adults. It belongs to a class of drugs called selective norepinephrine reuptake inhibitors (SNRIs) []. While its primary use is in treatment, Edronax also holds value in scientific research due to its specific mechanism of action and potential applications beyond MDD.

Mechanism of Action

Edronax works by increasing the level of norepinephrine, a neurotransmitter, in the brain. It does this by selectively blocking the reuptake of norepinephrine by presynaptic neurons, allowing it to remain active in the synaptic cleft for a longer duration []. This increase in norepinephrine activity is thought to be responsible for the drug's antidepressant effects.

Research Applications

While Edronax is not as widely used as other antidepressants, it is still employed in various research endeavors, including:

  • Understanding the role of norepinephrine in depression: By studying the effects of Edronax on depressive symptoms, researchers can gain insights into the role of the norepinephrine system in the pathophysiology of depression [].
  • Comparison with other antidepressants: Researchers compare the efficacy and side effects of Edronax with other types of antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), to determine the most appropriate treatment options for different patients [].
  • Exploring potential benefits in other conditions: Preliminary research suggests Edronax may have potential benefits in treating other conditions, such as attention deficit hyperactivity disorder (ADHD) and anxiety disorders [, ]. However, further research is needed to confirm these findings.

Dates

Modify: 2023-08-15

Explore Compound Types